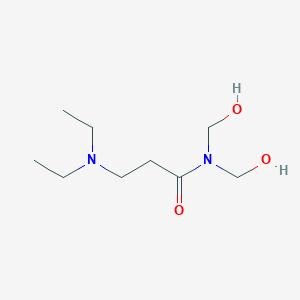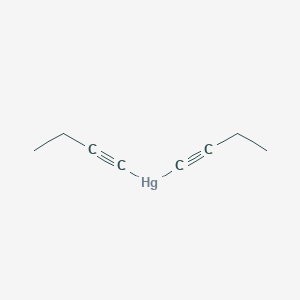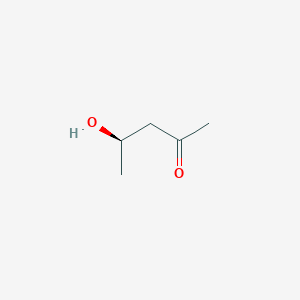![molecular formula C18H12O5 B14507408 7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate CAS No. 64402-45-5](/img/structure/B14507408.png)
7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate typically involves multi-step reactions. One common method includes the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation . This method is efficient and yields high purity products. Another approach involves a one-pot three-component reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one with active methylene compounds .
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The use of microwave irradiation and one-pot reactions are advantageous due to their efficiency and scalability. Additionally, the absence of metal catalysts and simple workup procedures make these methods environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: One functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, phenylhydrazine, and various catalysts such as ZnO . Reaction conditions often involve microwave irradiation, which accelerates the reaction process and improves yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine can yield 3-amino-benzopyrano[4,3-c]pyrazoles .
Wissenschaftliche Forschungsanwendungen
7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, insecticidal, anti-inflammatory, and molluscidal activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it has shown promising human Chk1 kinase growth inhibition, which is crucial for cell cycle regulation and DNA damage response . The compound’s ability to inhibit this kinase suggests its potential as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[h]pyrano[2,3-b]quinolines: Another class of compounds with similar synthetic routes and applications.
Uniqueness
What sets 7-Oxo-5,7-dihydro2benzopyrano4,3-bbenzopyran-10-yl acetate apart is its unique structural features, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research.
Eigenschaften
CAS-Nummer |
64402-45-5 |
|---|---|
Molekularformel |
C18H12O5 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
(7-oxo-5H-isochromeno[4,3-b]chromen-10-yl) acetate |
InChI |
InChI=1S/C18H12O5/c1-10(19)22-12-6-7-14-15(8-12)23-17-13-5-3-2-4-11(13)9-21-18(17)16(14)20/h2-8H,9H2,1H3 |
InChI-Schlüssel |
ACXNFOXCZMVWKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C4=CC=CC=C4CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


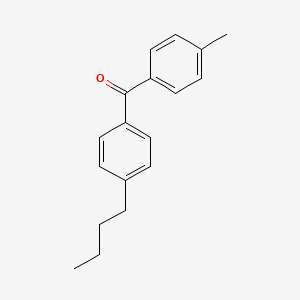
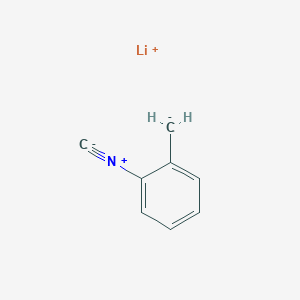
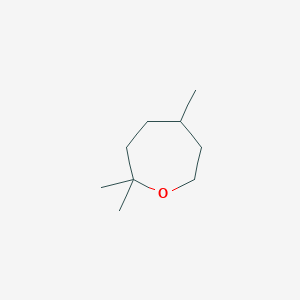

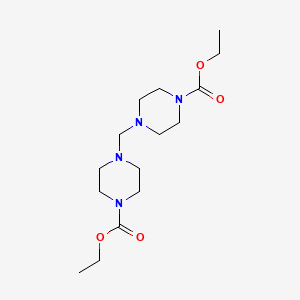
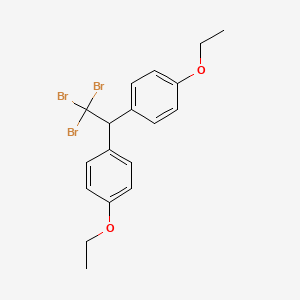
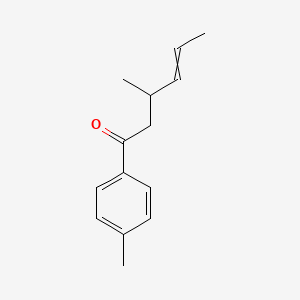
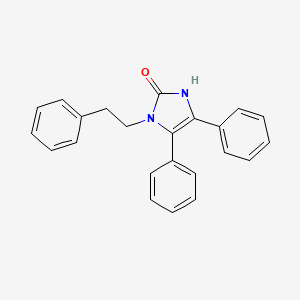

![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)
